1-Methoxy-1-trimethylsilyloxypropene

Asymmetric Catalysis α-Arylation Silyl Ketene Acetals

1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) is a silyl ketene acetal derived from methyl propanoate, functioning as a masked enolate equivalent for nucleophilic addition reactions. This colorless liquid is characterized by a boiling point of 52 °C at 27 mmHg and a density of 0.87 g/mL.

Molecular Formula C7H16O2Si
Molecular Weight 160.288
CAS No. 34880-70-1
Cat. No. B2776849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1-trimethylsilyloxypropene
CAS34880-70-1
Molecular FormulaC7H16O2Si
Molecular Weight160.288
Structural Identifiers
SMILESCC=C(OC)O[Si](C)(C)C
InChIInChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3/b7-6+
InChIKeyRTHAKVSHSCPUGI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) Procurement Guide: Structural Identity and Reactivity Profile


1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) is a silyl ketene acetal derived from methyl propanoate, functioning as a masked enolate equivalent for nucleophilic addition reactions . This colorless liquid is characterized by a boiling point of 52 °C at 27 mmHg and a density of 0.87 g/mL . The compound serves as a reactive nucleophile in Mukaiyama aldol reactions and acts as an initiator in group transfer polymerization (GTP), enabling controlled synthesis of (meth)acrylic polymers [1].

Why 1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) Cannot Be Interchanged with Other Silyl Enol Ethers in Critical Applications


Silyl enol ethers and ketene acetals exhibit pronounced differences in reactivity, stability, and stereoselectivity that preclude generic substitution. The trimethylsilyl (TMS) group in this compound offers a specific balance of hydrolytic lability and steric accessibility distinct from bulkier TES or TBS analogs, directly impacting reaction rates and selectivity [1]. Furthermore, the methyl propanoate-derived skeleton provides a unique α-substitution pattern that influences the outcome of Mukaiyama aldol reactions and group transfer polymerizations, as quantified in the evidence below.

Quantitative Differentiation of 1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) from Analogs and Alternatives


Enantioselective α-Arylation of Silyl Ketene Acetals: Superior ee with (E)-1-Methoxy-1-(trimethylsiloxy)propene

In Josiphos-catalyzed enantioselective α-arylation reactions, (E)-1-methoxy-1-(trimethylsiloxy)propene (E/Z = 88/12) achieves α-arylesters with up to 91% enantiomeric excess (ee), representing a marked improvement over alternative silyl ketene acetal substrates reported in the same study [1].

Asymmetric Catalysis α-Arylation Silyl Ketene Acetals

Mukaiyama Aldol Reaction Rate Acceleration in Ionic Liquids versus Conventional Solvents

In the asymmetric Mukaiyama aldol reaction with methyl pyruvate, the use of an ionic liquid as solvent accelerated the reaction rate dramatically: full conversion was achieved within 2 minutes, whereas only 55% conversion was observed after 60 minutes in dichloromethane under otherwise identical conditions [1].

Mukaiyama Aldol Heterogeneous Catalysis Ionic Liquids

Enantioselectivity Modulation via Catalyst Support in Mukaiyama Aldol Reactions

The enantioselectivity of the Mukaiyama aldol reaction between methyl pyruvate and 1-methoxy-1-trimethylsilyloxypropene can be tuned by up to 40% through the choice of catalyst support, with supported ionic liquid systems achieving ee values up to 40% higher than those obtained under homogeneous conditions [1].

Asymmetric Catalysis Supported Catalysts Enantioselectivity

Controlled Polymerization with MTS: A Benchmark Initiator for Group Transfer Polymerization

1-Methoxy-1-trimethylsilyloxypropene (MTS) is the archetypal initiator for group transfer polymerization (GTP) of methacrylates, enabling the synthesis of polymers with low polydispersity indices (PDI) down to 1.03 and controlled molecular weights up to 300,000 g/mol [1][2]. This level of control is unmatched by alternative initiator classes in GTP.

Group Transfer Polymerization Controlled Radical Polymerization Acrylic Polymers

Storage Stability Requirements: Differentiating Handling Protocols

The compound requires refrigerated storage (0-10°C) under inert gas due to moisture and heat sensitivity [1]. This contrasts with more robust TBS-protected analogs that can withstand ambient conditions, highlighting a trade-off between reactivity (as TMS ethers are more labile) and storage convenience [2].

Storage Stability Moisture Sensitivity Handling

High-Value Application Scenarios for 1-Methoxy-1-trimethylsilyloxypropene (CAS 34880-70-1) Based on Differentiated Evidence


Asymmetric Synthesis of α-Arylesters with High Enantiopurity

This compound is the substrate of choice for enantioselective α-arylation reactions requiring high ee values, as demonstrated by the 91% ee achieved with (E)-1-methoxy-1-(trimethylsiloxy)propene [4]. This performance supports the efficient production of chiral α-aryl propanoate derivatives, which are key intermediates in pharmaceutical synthesis.

Rapid Mukaiyama Aldol Reactions in Ionic Liquid Media

For high-throughput or process intensification applications, the use of ionic liquids enables the Mukaiyama aldol reaction with methyl pyruvate to reach full conversion in 2 minutes, compared to only 55% conversion in DCM after 60 minutes [4]. This rate acceleration is directly transferable to continuous flow and parallel synthesis platforms.

Tunable Enantioselectivity in Aldol Reactions via Supported Catalysts

When chiral purity is a critical quality attribute, the ability to boost ee by up to 40% through catalyst support engineering (e.g., silica-supported ionic liquids) provides a powerful optimization lever without altering the core catalytic system [4]. This approach reduces the need for extensive catalyst screening in asymmetric aldol processes.

Controlled Synthesis of Well-Defined Acrylic Polymers via GTP

As the benchmark initiator for group transfer polymerization, MTS enables the room-temperature synthesis of poly(meth)acrylates with predictable molecular weights (up to 300,000 g/mol) and narrow polydispersities (PDI <1.03) [4][5]. This is essential for applications in coatings, adhesives, and biomedical materials where polymer architecture dictates performance.

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